molecular formula C21H22F2N2O3 B2796286 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide CAS No. 921567-31-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide

Cat. No. B2796286
CAS RN: 921567-31-9
M. Wt: 388.415
InChI Key: HBGMTHBZVDLSDL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the search results. Chemical reactions analysis typically involves studying how the compound reacts with other substances under various conditions .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Almansour et al. (2016) focuses on the synthesis of benzimidazole-tethered oxazepine hybrids, exploring their structural properties through X-ray diffraction and DFT studies. These compounds demonstrate potential in nonlinear optical (NLO) applications, highlighting the synthetic versatility and application potential of oxazepine derivatives in materials science (Almansour et al., 2016).

Novel Fused Oxazapolycyclic Skeletons

Petrovskii et al. (2017) described the synthesis of a novel nonplanar oxazapolyheterocycle with a strong blue emission, showcasing the compound's potential in the development of new materials for optical applications (Petrovskii et al., 2017).

Novel Fused Pentacyclic Systems

Research by Ukhin et al. (2011) led to the creation of a new fused pentacyclic system, demonstrating the innovative potential of such compounds in the development of new chemical entities with possibly unique biological or physical properties (Ukhin et al., 2011).

Heterocyclic Systems in Drug Discovery

A study by Ishichi et al. (2004) synthesized novel N-benzylcarboxamide derivatives of bicyclic compounds, showing significant NK1-antagonistic activity. This research indicates the therapeutic potential of heterocyclic compounds in drug development, particularly in receptor-targeted therapies (Ishichi et al., 2004).

Conformationally Rigid Analogs for Antiproliferative Activity

Kim et al. (2011) explored the synthesis of phenylpyrazolodiazepin-7-ones as rigid analogs of a previous scaffold, exhibiting potent antiproliferative activities on cancer cell lines. This underscores the importance of structural innovation in the search for more effective anticancer agents (Kim et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for this compound is not available in the search results .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3/c1-4-9-25-17-8-6-14(11-18(17)28-12-21(2,3)20(25)27)24-19(26)13-5-7-15(22)16(23)10-13/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGMTHBZVDLSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide

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